Propyphenazone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

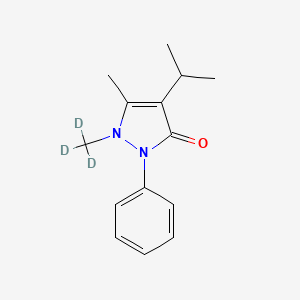

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLVJLKJGVOKE-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Propyphenazone-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Propyphenazone-d3, focusing on its core biochemical interactions, the implications of its isotopic labeling, and the experimental methodologies used for its characterization.

Introduction: Propyphenazone and the Role of Deuteration

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, recognized for its analgesic and antipyretic properties.[1][2] It is functionally related to antipyrine and exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] this compound is a deuterated isotopologue of propyphenazone, where three hydrogen atoms have been replaced by deuterium.[5]

While the fundamental pharmacodynamic mechanism of this compound is identical to that of its parent compound, the isotopic substitution introduces a significant alteration in its metabolic profile due to the Deuterium Kinetic Isotope Effect (KIE) .[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[6][8] This can lead to a slower rate of metabolism, potentially increasing the drug's half-life and systemic exposure.[7][9] In research and clinical settings, this compound is primarily used as a stable isotope-labeled internal standard for highly accurate quantification in mass spectrometry-based assays.[5]

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for propyphenazone is the inhibition of COX-1 and COX-2 enzymes.[3][10] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs), prostacyclin, and thromboxane.[4] By blocking this pathway, propyphenazone reduces the synthesis of these pro-inflammatory and pyretic mediators.[3]

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[11]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[11][12]

Propyphenazone exhibits a relatively balanced inhibition of both COX-1 and COX-2.[3] This dual inhibition is responsible for its analgesic and antipyretic effects but also contributes to potential side effects like gastrointestinal irritation.[3]

Prostaglandin Synthesis Inhibition Pathway

The inhibition of COX enzymes by propyphenazone disrupts the arachidonic acid cascade, leading to its therapeutic effects.

The Deuterium Kinetic Isotope Effect (KIE) in Metabolism

The primary distinction of this compound lies in its altered pharmacokinetics due to the KIE. The C-D bond's higher dissociation energy slows metabolic reactions where C-H bond cleavage is the rate-limiting step.[6][13]

Quantitative Data: COX Inhibition

While specific IC₅₀ values for propyphenazone itself are not consistently reported in isolation, studies on its derivatives provide insight into its interaction with COX enzymes. For instance, coupling propyphenazone with 4-aminoantipyrine created a derivative (ANT-MP) with exceptional selectivity for COX-2.[11][14]

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| ANT-MP (Propyphenazone Derivative) | > 160 | 0.97 ± 0.04 | > 165 |

| Ibuprofen-Propyphenazone (IB-MP) | No Inhibition | 1.8 ± 0.2 (15% max inhibition) | - |

| Diclofenac-Propyphenazone (DIC-MP) | 7.1 ± 0.9 (29% max inhibition) | No Inhibition | - |

| Ketoprofen-Propyphenazone (KET-MP) | 0.2 ± 0.01 (43% max inhibition) | 0.04 ± 0.01 (19% max inhibition) | 5 |

| Data sourced from studies on propyphenazone-based analogues.[14] |

These data highlight that the propyphenazone structure can be modified to achieve high COX-2 selectivity, a desirable trait for reducing gastrointestinal side effects.[12][15]

Experimental Protocols

In Vitro COX Inhibition Assay

Characterizing the inhibitory activity of compounds like propyphenazone is typically performed using an in vitro COX inhibitor screening assay.[16][17]

Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 or COX-2 activity (IC₅₀).

Methodology:

-

Enzyme Preparation: Recombinant human or ovine COX-1/COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[16][18]

-

Reagent Preparation: Cofactors such as hematin and a reducing agent like L-epinephrine or a fluorometric probe are added to the buffer.[16][19]

-

Inhibitor Incubation: A range of concentrations of the test compound (e.g., Propyphenazone) dissolved in a solvent like DMSO is added to the enzyme solution. This mixture is pre-incubated, typically for 10-15 minutes at 37°C, to allow the inhibitor to bind to the enzyme.[16][18]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[16]

-

Reaction Termination: After a fixed time (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., 2.0 M HCl).[16]

-

Product Quantification: The amount of prostaglandin product (e.g., PGE₂) is quantified. This can be done using various methods:

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[16]

Experimental Workflow Diagram

Conclusion

This compound operates through the same fundamental mechanism as its non-deuterated counterpart: the inhibition of COX-1 and COX-2 enzymes to reduce prostaglandin synthesis. Its defining characteristic is the deuterium-based kinetic isotope effect, which slows its metabolism. This property makes it an invaluable tool as an internal standard in analytical chemistry for accurate quantification of propyphenazone. For drug development professionals, the study of deuterated compounds like this compound offers a strategic avenue to modulate pharmacokinetic properties, potentially leading to improved therapeutic profiles with enhanced stability and exposure.

References

- 1. nbinno.com [nbinno.com]

- 2. mims.com [mims.com]

- 3. What is the mechanism of Propyphenazone? [synapse.patsnap.com]

- 4. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Propyphenazone used for? [synapse.patsnap.com]

- 11. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propyphenazone-based analogues as prodrugs and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Propyphenazone-based analogues as prodrugs and selective cyclooxygenase-2 inhibitors. | Semantic Scholar [semanticscholar.org]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. abcam.com [abcam.com]

- 20. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Physical and Chemical Properties of Propyphenazone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone-d3 is the deuterated analog of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. The substitution of three hydrogen atoms with deuterium in the N-methyl group makes it a valuable tool in pharmacokinetic and metabolic studies. The heavy isotope label allows for its differentiation from the non-labeled drug, enabling precise quantification in biological matrices without introducing significant changes to its pharmacological activity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and visualizations to support research and development activities.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated form, Propyphenazone, is also included for comparison, as specific experimental values for the deuterated analog are not always available. It is important to note that the physical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts.

Table 1: General and Physical Properties

| Property | This compound | Propyphenazone |

| Chemical Name | 4-Isopropyl-5-methyl-1-(methyl-d3)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 4-Isopropyl-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one |

| CAS Number | 162935-29-7[1] | 479-92-5[2] |

| Molecular Formula | C₁₄H₁₅D₃N₂O[3] | C₁₄H₁₈N₂O[2] |

| Molecular Weight | 233.33 g/mol [3] | 230.31 g/mol [2] |

| Appearance | White to Off-White Solid[1] | White Solid[4] |

| Melting Point | Not explicitly reported. Expected to be similar to Propyphenazone. | 100-105 °C[5][6] |

Table 2: Solubility Data (for Propyphenazone)

| Solvent | Solubility |

| Water | Slightly soluble[5] |

| Ethanol (96%) | Freely soluble[5] |

| Methylene Chloride | Freely soluble[5] |

| Chloroform | Soluble[7] |

| DMSO | ≥ 2.6 mg/mL |

Experimental Protocols

Melting Point Determination

The melting point of a pharmaceutical solid can be determined using the capillary method as described in various pharmacopeias.

Methodology:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

Solubility Determination

The equilibrium solubility of an active pharmaceutical ingredient can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent, confirming deuteration at this position.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak in the mass spectrum of this compound would be observed at m/z 233, corresponding to the increased mass due to the three deuterium atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical experimental workflow for the physical and chemical characterization of a deuterated active pharmaceutical ingredient like this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Mechanism of Action: COX Inhibition

Propyphenazone, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.

Caption: The inhibitory effect of this compound on the cyclooxygenase pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound (2-N-methyl-d3) | LGC Standards [lgcstandards.com]

- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Structure of Deuterated Propyphenazone (Propyphenazone-d3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of deuterated propyphenazone, specifically Propyphenazone-d3. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic research, serving as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Identity and Structure

This compound is a deuterated analog of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class. The deuterium labeling is specifically on the N-methyl group of the pyrazolone ring, which is a common site for metabolic oxidation. This targeted deuteration enhances its utility in metabolic studies by providing a distinct mass shift without significantly altering the molecule's physicochemical properties.

The key structural details are summarized in the table below.

| Identifier | Value | Reference |

| Common Name | This compound (2-N-methyl-d3) | [1][2] |

| IUPAC Name | 4-isopropyl-5-methyl-1-(methyl-d3)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | [2] |

| CAS Number | 162935-29-7 | [3] |

| Molecular Formula | C₁₄H₁₅D₃N₂O | [2] |

| Molecular Weight | 233.33 g/mol | [1] |

| Deuterium Incorporation | 3 atoms of Deuterium | [2] |

Below is a diagram illustrating the chemical structure of Propyphenazone and the specific location of deuterium labeling in this compound.

Quantitative Data Summary

This compound is commercially available from various suppliers, typically with high isotopic and chemical purity. The following table summarizes representative quantitative data.

| Parameter | Value | Method |

| Chemical Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Atom % D) | ≥99% | Mass Spectrometry or NMR Spectroscopy |

| Molecular Weight (Monoisotopic) | 233.16 u | Mass Spectrometry |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process, as illustrated in the workflow diagram below.

Step 1: Synthesis of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine.

-

Add a suitable solvent, such as glacial acetic acid or ethanol.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the intermediate product.

-

Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether or cold ethanol), and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in a suitable polar aprotic solvent, such as acetone or acetonitrile, in a round-bottom flask.

-

Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

-

Add a stoichiometric amount of methyl-d3 iodide (CD₃I).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The synthesized this compound should be characterized to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of non-deuterated propyphenazone, with the notable absence of the singlet corresponding to the N-methyl protons. The characteristic signals for the phenyl, isopropyl, and C-methyl protons should be present at their expected chemical shifts.

-

²H NMR (Deuterium NMR): A single resonance should be observed in the deuterium NMR spectrum, corresponding to the -CD₃ group.

-

¹³C NMR: The carbon NMR spectrum will be consistent with the structure, with the signal for the N-methyl carbon showing a characteristic triplet multiplicity due to coupling with deuterium.

Mass Spectrometry (MS):

-

The mass spectrum of this compound will show a molecular ion peak ([M]⁺ or [M+H]⁺) that is 3 mass units higher than that of the non-deuterated propyphenazone. For example, in electrospray ionization (ESI) in positive mode, the [M+H]⁺ ion for propyphenazone is observed at m/z 231.1492[4]. Therefore, for this compound, the corresponding ion would be expected at approximately m/z 234.16.

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis should be performed to determine the chemical purity of the final product. The retention time of this compound is expected to be nearly identical to that of non-deuterated propyphenazone under the same chromatographic conditions.

Applications in Research

Deuterated propyphenazone is primarily used as an internal standard in bioanalytical methods for the quantification of propyphenazone in biological matrices such as plasma, urine, and tissue homogenates.[3] Its key advantages include:

-

Co-elution with the Analyte: In chromatographic separations, it co-elutes with the non-deuterated analyte, which helps to compensate for variations in sample preparation and instrument response.

-

Distinct Mass Signal: The mass difference of 3 Da allows for clear differentiation from the analyte in mass spectrometric detection, enabling accurate quantification.

-

Similar Physicochemical Properties: As a stable isotope-labeled analog, its extraction recovery and ionization efficiency are very similar to the parent compound, ensuring reliable and reproducible results.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical structure, with deuterium labeling at a metabolically relevant position, makes it an ideal internal standard for the accurate quantification of propyphenazone. The synthesis, while requiring careful execution, is based on established chemical principles, and the resulting compound can be thoroughly characterized by standard analytical techniques. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important research chemical.

References

The Use of Propyphenazone-d3 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Understanding its metabolic fate is crucial for comprehending its efficacy and safety profile. Propyphenazone-d3, a stable isotope-labeled version of the parent drug, serves as an invaluable tool in metabolic research. Its primary application is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous or administered propyphenazone, thereby ensuring accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the application of this compound in metabolic research, detailing its metabolic pathways, pharmacokinetic profile, and the experimental protocols for its analysis.

The Role of Stable Isotope Labeling in Metabolic Research

Stable isotope-labeled compounds, such as this compound, are instrumental in drug discovery and development.[1] They are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry.[2] This property makes them ideal for:

-

Internal Standards: In quantitative analysis, a known amount of the labeled compound is added to a biological sample. It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction and quantification of the analyte of interest.

-

Metabolite Identification: Co-administration of labeled and unlabeled drugs can help in identifying metabolites by looking for the characteristic isotopic pattern in the mass spectra.

-

Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon than hydrogen.[3][4] Studying the pharmacokinetics of both the labeled and unlabeled drug can provide insights into metabolic pathways and rates.[5]

Metabolic Pathways of Propyphenazone

The metabolism of propyphenazone primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions.[1][6]

Phase I Metabolism: The major initial metabolic transformation of propyphenazone is N-demethylation, which is catalyzed by the cytochrome P450 (CYP) enzyme system.[6] This reaction removes a methyl group from the pyrazolone ring, forming N-(2)-demethylpropyphenazone. While the specific CYP isozymes responsible for propyphenazone metabolism have not been definitively identified in the literature, based on the metabolism of similar compounds and general drug metabolism pathways, enzymes such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are likely involved.[7][8] Another potential, though minor, Phase I reaction is the hydroxylation of the isopropyl group.

Phase II Metabolism: Following N-demethylation, the primary metabolite, N-(2)-demethylpropyphenazone, undergoes conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of N-(2)-demethylpropyphenazone enolglucuronide, which is a more water-soluble and readily excretable compound.[1]

Below is a diagram illustrating the primary metabolic pathway of Propyphenazone.

Pharmacokinetic Profile of Propyphenazone

Pharmacokinetic studies of orally administered propyphenazone in humans have demonstrated rapid absorption and a relatively short half-life.[1][2]

Table 1: Pharmacokinetic Parameters of Propyphenazone (Non-deuterated) in Humans

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 30 minutes - 1.5 hours | [1][2] |

| Cmax (Peak Plasma Concentration) | 1.5 - 3.5 µg/mL (after a 220 mg oral dose) | [1][2] |

| t1/2 (Elimination Half-life) | 1 - 2.3 hours | [1] |

| Volume of Distribution | 2 L/kg | [1] |

Experimental Protocols for Metabolic Research

The following sections outline generalized protocols for conducting metabolic research using this compound. These are intended as a guide and should be adapted and validated for specific experimental conditions.

In Vitro CYP450 Reaction Phenotyping

This experiment aims to identify the specific CYP isozymes responsible for the metabolism of Propyphenazone.[9][10][11]

Materials:

-

Propyphenazone

-

Human liver microsomes (HLM) or recombinant human CYP isozymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

-

NADPH regenerating system

-

Specific CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, montelukast for CYP2C8, sulfaphenazole for CYP2C9, omeprazole for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)

-

This compound (as internal standard)

-

Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare incubation mixtures containing HLM or recombinant CYP enzymes, phosphate buffer, and Propyphenazone in a 96-well plate.

-

For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for a defined period before adding Propyphenazone.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Quenching and Preparation:

-

Stop the reaction by adding cold ACN containing this compound as the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Propyphenazone and the formation of its metabolites.

-

-

Data Analysis:

-

Determine the rate of Propyphenazone depletion and metabolite formation in the presence and absence of specific inhibitors.

-

A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

-

Quantitative Analysis of Propyphenazone in Plasma using LC-MS/MS

This protocol describes a general procedure for the quantification of Propyphenazone in human plasma samples, using this compound as an internal standard.[12][13]

Materials:

-

Human plasma samples

-

This compound (internal standard working solution)

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.

-

Add 300 µL of cold ACN to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a suitable gradient elution program to separate Propyphenazone from other plasma components.

-

Detect Propyphenazone and this compound using Multiple Reaction Monitoring (MRM) mode.

-

Table 2: Exemplar MRM Transitions for Propyphenazone

Analyte Precursor Ion (m/z) Product Ion (m/z) Propyphenazone 231.2 114.1 This compound 234.2 117.1 Note: These transitions are illustrative and should be optimized for the specific instrument used.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Propyphenazone to this compound against the concentration of the calibration standards.

-

Determine the concentration of Propyphenazone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflows

The following diagrams illustrate typical experimental workflows in metabolic research using this compound.

References

- 1. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bioscientia.de [bioscientia.de]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Metabolic interactions of propyphenazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 10. criver.com [criver.com]

- 11. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 12. chimia.ch [chimia.ch]

- 13. hpst.cz [hpst.cz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Propyphenazone-d3

This technical guide provides a comprehensive overview of the biological activity of this compound. Given that this compound is a deuterated form of Propyphenazone, its primary role is as an internal standard for quantitative analysis and as a tracer in pharmacokinetic studies.[1] Its biological activity is therefore considered analogous to that of its non-deuterated counterpart, Propyphenazone. This guide will focus on the established biological and pharmacological properties of Propyphenazone, which are directly relevant to the study and application of this compound.

Introduction to this compound

This compound is a stable isotope-labeled version of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1][2] The deuterium labeling (the replacement of hydrogen with its heavier isotope, deuterium) makes this compound an invaluable tool in medicinal chemistry and pharmacology.[3] Specifically, it is used as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of Propyphenazone in biological samples.[1] While deuteration can potentially alter the metabolic and pharmacokinetic profiles of a drug, the fundamental mechanism of action is expected to remain the same.[1]

Mechanism of Action

Propyphenazone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][4]

-

COX Enzyme Inhibition : Propyphenazone acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs).[5]

-

Reduction of Prostaglandin Synthesis : By blocking COX enzymes, Propyphenazone effectively decreases the production of various prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2][6] The inhibition of their synthesis leads to the analgesic, antipyretic, and anti-inflammatory effects of the drug.[6]

Pharmacological Effects

The primary pharmacological effects of Propyphenazone are directly linked to its mechanism of action:

-

Analgesic : It is effective in relieving mild to moderate pain, such as headaches and toothaches.[7]

-

Anti-inflammatory : While it possesses anti-inflammatory properties, it is generally considered to have minimal to moderate activity in this regard compared to other NSAIDs.[5]

Quantitative Data

The following tables summarize key quantitative data for Propyphenazone.

Table 1: Pharmacokinetic Parameters of Propyphenazone

| Parameter | Value | Species | Reference |

| Peak Plasma Concentration (Cmax) | 1.5 - 3.5 µg/mL | Human | [9][10] |

| Time to Peak Concentration (Tmax) | 30 minutes | Human | [9][11] |

| Elimination Half-life | 2 - 3 hours | Human | [2] |

| Oral Administration Dose | 220 mg | Human | [9][10] |

Table 2: Analytical Method Validation for Propyphenazone Quantification (HPLC)

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.03 µg/mL | [12] |

| Limit of Quantification (LOQ) | 0.10 µg/mL | [12] |

| Recovery | 98.59% | [12] |

| Relative Standard Deviation (RSD) | 0.6% | [12] |

| Correlation Coefficient (r) | 1.00 | [12] |

Table 3: In Vitro COX Inhibition by Propyphenazone-based Analogues

Data for mutual prodrugs of Propyphenazone with other NSAIDs.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Ibuprofen-Propyphenazone (IB-MP) | 4.7 ± 0.3 | 1.3 ± 0.15 | [5] |

| Diclofenac-Propyphenazone (DIC-MP) | 7.1 ± 0.9 | No Inhibition | [5] |

| Ketoprofen-Propyphenazone (KET-MP) | 0.2 ± 0.01 | 0.04 ± 0.01 | [5] |

| ANT-MP (Propyphenazone + 4-aminoantipyrine) | No Inhibition at 160 µM | 0.97 ± 0.04 | [5] |

Metabolism

Propyphenazone is extensively metabolized, primarily in the liver.[2][4] The major metabolic pathway is demethylation.[9][10] The main metabolite excreted in urine is the enolglucuronide of N-(2)-demethylpropyphenazone.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are summaries of relevant experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantitative determination of Propyphenazone residues.

-

Objective : To validate a sensitive and accurate HPLC method for quantifying Propyphenazone.

-

Instrumentation : Shimadzu HPLC system with a UV detector.[13]

-

Column : Supelcosil LC-8 (150 × 4.6 mm, 5 µm).[13]

-

Mobile Phase : A gradient elution using 0.1% v/v aqueous solution of phosphoric acid and methanol.[13]

-

Flow Rate : 1.0 mL/min.[13]

-

Injection Volume : 20 µL.[13]

-

Column Temperature : 40 °C.[13]

-

Detection : UV spectrophotometry at 243 nm.[13]

-

Validation : The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and limit of detection (LOD).[12]

In Vivo Anti-Inflammatory and Analgesic Assays

Protocols for evaluating the pharmacological effects of Propyphenazone and its analogues have been described.[5][14]

-

Carrageenan-Induced Paw Edema (Anti-inflammatory) :

-

Animals (e.g., rats) are administered the test compound or vehicle orally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

-

Paw volume is measured at various time points post-injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

-

Abdominal Writhing Assay (Analgesic) :

-

Animals (e.g., mice) are pre-treated with the test compound or vehicle.

-

After a specified time, an intraperitoneal injection of a writhing-inducing agent (e.g., acetic acid) is administered.

-

The number of writhes (abdominal constrictions) is counted for a defined period (e.g., 10-20 minutes).

-

The analgesic effect is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.

-

Conclusion

This compound serves as a critical tool for the precise bioanalysis of Propyphenazone. Its biological activity is directly extrapolated from its non-deuterated form, which functions as a non-steroidal anti-inflammatory drug by inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. This mechanism underlies its analgesic and antipyretic properties. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to understand the biological context in which it is measured.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Propyphenazone? [synapse.patsnap.com]

- 3. CAS 162935-29-7: this compound (2-N-METHYL-D3) [cymitquimica.com]

- 4. What is Propyphenazone used for? [synapse.patsnap.com]

- 5. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medindia.net [medindia.net]

- 8. mims.com [mims.com]

- 9. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. congress.sctm.mk [congress.sctm.mk]

- 13. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet [mdpi.com]

- 14. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Propyphenazone in Human Plasma using Propyphenazone-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative analysis of small molecules in complex biological matrices.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective calibration approach to compensate for variations during sample preparation and to correct for potential matrix effects, ensuring high accuracy and precision.[2][3] Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[4] This application note details a robust and validated LC-MS/MS method for the quantification of propyphenazone in human plasma, employing Propyphenazone-d3 as the internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Experimental Protocols

Reagents and Materials

-

Analytes: Propyphenazone (Reference Standard), this compound (Internal Standard).

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and reagent-grade water.[3]

-

Additives: Formic acid (FA).[3]

-

Matrix: Drug-free human plasma.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Propyphenazone stock solution with a 50:50 mixture of methanol and water to create calibration standards.[3]

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriate tubes.

-

Spike 10 µL of the appropriate Propyphenazone working standard solution into the calibration and QC tubes. For unknown samples, add 10 µL of the 50:50 methanol/water mixture.

-

To every tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (ACN) to each tube to precipitate plasma proteins.[5]

-

Vortex the tubes for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[7]

LC-MS/MS Instrumental Conditions

-

LC System: Standard High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[8]

-

Column Temperature: 30°C.[8]

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Ion Source Parameters:

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[3]

Data Presentation and Results

The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propyphenazone | 231.1 | 113.1 | 25 |

| This compound | 234.1 | 116.1 | 25 |

Table 2: Calibration Curve Linearity

The calibration curve was constructed by plotting the peak area ratio (Propyphenazone/Propyphenazone-d3) against the nominal concentration.

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |

| 1 - 1000 | y = 0.0152x + 0.0021 | > 0.998 |

Table 3: Intra- and Inter-Day Precision and Accuracy

Precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, High) on three separate days.

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD, n=18) | Inter-Day Accuracy (%Bias) |

| LQC | 5 | 4.8 | -2.5 | 5.3 | -1.9 |

| MQC | 100 | 3.1 | 1.2 | 3.9 | 1.5 |

| HQC | 800 | 2.5 | 0.8 | 3.2 | 1.1 |

Table 4: Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at medium concentration levels.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| MQC | 100 | 95.2 | 97.8 |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.

References

- 1. opentrons.com [opentrons.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

- 8. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]

Quantitative Analysis of Mephedrone in Human Plasma using Propyphenazone-d3 as an Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of new psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. Mephedrone (4-methylmethcathinone) is a synthetic cathinone that has been widely abused for its stimulant effects. Accurate and reliable quantitative methods are essential for monitoring mephedrone in biological matrices to understand its pharmacokinetics and for clinical and forensic investigations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation, matrix effects, and instrument response. However, a SIL-IS for every analyte, especially for new psychoactive substances, may not always be commercially available or may be cost-prohibitive.

In such cases, a structurally similar compound can be used as a surrogate internal standard. Propyphenazone-d3, a deuterated analog of the analgesic drug propyphenazone, is a suitable candidate as a surrogate internal standard for the quantification of various compounds.[1] This application note presents a validated LC-MS/MS method for the quantitative analysis of mephedrone in human plasma using this compound as an internal standard.

Materials and Methods

Reagents and Materials

-

Mephedrone hydrochloride (certified reference material)

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Analytical column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of mephedrone and the internal standard from human plasma.

-

To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL).

-

Add 200 µL of 0.1 M phosphate buffer (pH 6) and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Column: C18, 2.1 x 100 mm, 2.6 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mephedrone: Precursor ion (m/z) 178.1 → Product ion (m/z) 160.1

-

This compound: Precursor ion (m/z) 234.2 → Product ion (m/z) 176.2

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of mephedrone in human plasma using this compound as an internal standard. The method was validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.

Quantitative Data

The quantitative performance of the method is summarized in the following tables.

Table 1: Calibration Curve Parameters for Mephedrone

| Analyte | Linear Range (ng/mL) | R² | Equation |

| Mephedrone | 1 - 1000 | 0.9985 | y = 0.025x + 0.003 |

Table 2: Intra- and Inter-Day Precision and Accuracy

| Spiked Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| 5 | 4.2 | 102.5 | 5.8 | 104.1 |

| 50 | 3.1 | 98.7 | 4.5 | 101.3 |

| 500 | 2.5 | 101.2 | 3.9 | 99.8 |

Table 3: LOD, LOQ, Recovery, and Matrix Effect

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Mephedrone | 0.5 | 1 | 92.3 | -8.5 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of mephedrone.

Caption: Major metabolic pathway of propyphenazone.[1]

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of mephedrone in human plasma. The use of this compound as a surrogate internal standard provides accurate and precise results, making this method suitable for clinical and forensic applications where a stable isotope-labeled internal standard for mephedrone is not available. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Chemical Synthesis of Propyphenazone-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and preparation of Propyphenazone-d3. This deuterated analog of Propyphenazone is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry.[1][2] The protocols outlined below are based on established synthetic routes for Propyphenazone, adapted for the introduction of a deuterated methyl group.

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[3] Its deuterated form, this compound, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise quantification and differentiation from the unlabeled drug. The deuterium labeling is typically on the 2-N-methyl group, leading to a molecular weight increase of three units.[2][4]

Chemical and Physical Data

A summary of the key chemical and physical properties of Propyphenazone and its deuterated analog is presented below.

| Property | Propyphenazone | This compound (2-N-methyl-d3) |

| Molecular Formula | C₁₄H₁₈N₂O | C₁₄H₁₅D₃N₂O |

| Molecular Weight | 230.31 g/mol [3][5] | 233.33 g/mol [2] |

| CAS Number | 479-92-5[3] | 162935-29-7[2] |

| Appearance | White to off-white solid | White to off-white solid[2] |

| Isotopic Purity | Not Applicable | ≥ 99 atom % D[2] |

Synthesis Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the pyrazolone intermediate, 4-isopropyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (also known as 4-isopropylantipyrine). The second and final step is the N-methylation of this intermediate using a deuterated methylating agent, typically deuterated methyl iodide (CD₃I).

Experimental Workflow

References

High-performance liquid chromatography (HPLC) method for Propyphenazone quantification

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise quantification of Propyphenazone, a widely used analgesic and antipyretic agent. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for quality control and research purposes.

Application Note

This method utilizes reverse-phase HPLC with UV detection, a robust and common technique in pharmaceutical analysis. The described protocol is applicable for the determination of Propyphenazone in pharmaceutical formulations. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Key aspects of the method include:

-

Specificity: The method is highly specific for Propyphenazone, with no interference from common excipients found in pharmaceutical tablets.

-

Linearity: A linear relationship between concentration and detector response is observed over a broad concentration range.

-

Accuracy and Precision: The method demonstrates high accuracy, with recovery rates close to 100%, and excellent precision, as indicated by low relative standard deviation (%RSD) values.

-

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are sufficiently low for the intended application.

Experimental Protocols

A detailed methodology for the quantification of Propyphenazone is outlined below.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | A system with a pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2] |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water or buffer). A common composition is Acetonitrile:Water (70:30 v/v).[3] Other reported mobile phases include water (pH 3.0 with o-phosphoric acid) and 2-propanol (80:20 v/v).[1] A gradient elution with acetonitrile, methanol, and water has also been described.[2] |

| Flow Rate | Typically set between 1.0 and 1.5 mL/min.[1][3] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C or 40°C).[4][5] |

| Detection Wavelength | UV detection is performed at a wavelength where Propyphenazone has significant absorbance, such as 238 nm, 240 nm, or 245 nm.[3][6][7] |

| Injection Volume | A standard injection volume of 20 µL is used.[1][2] |

Preparation of Solutions

a. Standard Stock Solution:

-

Accurately weigh a suitable amount of Propyphenazone reference standard (e.g., 10 mg).

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile (50:50 v/v)).[4] This yields a stock solution of a specific concentration (e.g., 100 µg/mL).

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

c. Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[3]

-

Accurately weigh a portion of the powder equivalent to a specific amount of Propyphenazone (e.g., 100 mg).[3]

-

Transfer the powder to a volumetric flask (e.g., 100 mL).

-

Add a portion of the diluent, sonicate for a specified time (e.g., 15-25 minutes) to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.[4]

-

Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved excipients.

-

Further dilute the filtered solution with the mobile phase to a concentration that falls within the calibration curve range.

Data Presentation

The quantitative performance of the HPLC method for Propyphenazone is summarized in the following tables.

Table 1: Chromatographic Performance

| Parameter | Typical Value |

| Retention Time (min) | 11.22 - 13.63 |

| Tailing Factor | < 2 |

| Theoretical Plates | > 2000 |

Note: Retention times can vary depending on the specific column and mobile phase composition used.[1][3]

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range (µg/mL) | 1.5 - 45.[1] Other studies have shown linearity in ranges such as 20-400 µg/mL.[2] |

| Correlation Coefficient (r²) | > 0.999.[8] |

| Accuracy (% Recovery) | 98.59% - 102.3%.[8][9] |

| Precision (%RSD) | < 2.0%. A precision study showed an RSD of 0.6%.[8] |

| Limit of Detection (LOD) | As low as 0.03 µg/mL.[8] |

| Limit of Quantification (LOQ) | As low as 0.10 µg/mL.[8] |

Visualizations

The following diagrams illustrate the key workflows in the HPLC analysis of Propyphenazone.

Caption: Workflow for Propyphenazone quantification by HPLC.

Caption: Protocol for preparing samples from tablet formulations.

Caption: Logical flow of data analysis for quantification.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. Co-Spray Drying of Paracetamol and Propyphenazone with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. congress.sctm.mk [congress.sctm.mk]

- 9. revroum.lew.ro [revroum.lew.ro]

Proper preparation and storage of Propyphenazone-d3 stock solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper preparation and storage of Propyphenazone-d3 stock solutions, ensuring their accuracy and stability for use as internal standards in quantitative analysis.

Introduction

This compound is the deuterated analog of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. In bioanalytical and pharmaceutical research, this compound is commonly used as an internal standard for the quantification of Propyphenazone in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

Proper preparation and storage of this compound stock solutions are critical to maintain their integrity and ensure reliable analytical results. This document outlines the recommended procedures for solvent selection, stock solution preparation, and storage conditions.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for its proper handling and use.

| Property | Value |

| Molecular Formula | C₁₄H₁₅D₃N₂O |

| Molecular Weight | 233.33 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Solubility Data

The choice of solvent is critical for preparing a stable and accurate stock solution. The following table summarizes the known solubility of Propyphenazone (and by extension, this compound) in common laboratory solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.6 mg/mL |

| Ethanol (96%) | Freely soluble[1] |

| Methylene Chloride | Freely soluble[1] |

| Chloroform | Soluble[2] |

| Water | Slightly soluble |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

High-purity solvents (e.g., DMSO, methanol, ethanol, acetonitrile)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials with screw caps and PTFE septa

Protocol for Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution. This solution can then be used to prepare more dilute working solutions.

-

Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.

-

Dissolution: Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

-

Solvent Addition: Add a small amount of the chosen solvent (e.g., ~5 mL of methanol for a 10 mL flask) to the volumetric flask.

-

Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer and/or an ultrasonic bath to ensure complete dissolution of the solid.

-

Dilution to Volume: Once the solid is completely dissolved, add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the stock solution to a clean, amber glass vial for storage. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Storage and Stability

Proper storage is crucial to prevent degradation and maintain the concentration of the stock solution.

Storage Conditions

The following table provides recommended storage conditions for this compound as a solid and in solution.

| Form | Storage Temperature | Recommended Duration |

| Solid Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Best Practices for Storage:

-

Light Protection: Store solutions in amber vials to protect from light, as exposure can lead to degradation.

-

Aliquotting: It is highly recommended to aliquot the primary stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles, which can affect the stability of the compound.

-

Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.

-

Solvent Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration of the solution.

Diagrams

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for the preparation and storage of this compound stock solutions.

Logical Relationships in Handling Deuterated Standards

Caption: Key factors influencing the reliability of deuterated internal standard solutions.

References

Application Note: Quantification of Propyphenazone using TLC-Densitometry

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is often formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine. Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, cost-effective, and reliable method for the quantification of propyphenazone in pharmaceutical dosage forms and biological matrices.[1][2] This application note provides a detailed protocol for the quantification of propyphenazone using TLC-densitometry.

Principle

The method involves the separation of propyphenazone from other components on a TLC plate coated with a stationary phase. The separation is achieved by developing the plate with a suitable mobile phase. After development, the plate is dried, and the separated spots are quantified by scanning them with a densitometer at a specific wavelength. The concentration of propyphenazone is determined by comparing the peak area of the sample spot with that of a standard of known concentration.

Experimental Protocol

1. Materials and Reagents

-

Standards: Propyphenazone reference standard

-

Solvents: Methanol, Chloroform, Toluene, Ethyl acetate, Ethanol, Acetic acid (analytical grade)

-

TLC Plates: Pre-coated silica gel 60 F254 plates (20 x 10 cm or 10 x 10 cm)

2. Standard Solution Preparation

Prepare a stock solution of propyphenazone in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions in methanol with concentrations ranging from 0.2 to 1.8 mg/mL.[3]

3. Sample Preparation

-

Tablets: Weigh and finely powder at least 20 tablets. An amount of the powder equivalent to the average weight of one tablet is to be extracted with a suitable volume of methanol (e.g., 25 mL).[3] The solution should then be sonicated or vortexed to ensure complete dissolution of propyphenazone, followed by centrifugation or filtration to remove any undissolved excipients.[3]

-

Plasma: For analysis in biological matrices like human plasma, a protein precipitation step followed by liquid-liquid extraction may be necessary to isolate the drug.[1]

4. Chromatographic Conditions

-

Stationary Phase: TLC plates pre-coated with silica gel 60 F254.[1][3][4][5]

-

Mobile Phase: A mixture of chloroform, toluene, ethyl acetate, ethanol, and acetic acid in the ratio of 18:18:7.5:5:0.3 (v/v/v/v/v) has been shown to be effective.[2][6] Another suitable mobile phase is a mixture of methanol, ethyl acetate, and glacial acetic acid in the ratio of 1:9:0.1 (v/v/v).[1]

-

Chamber Saturation: Equilibrate the chromatographic chamber with the mobile phase for at least 15 minutes before developing the plate.[2]

-

Application of Spots: Apply the standard and sample solutions as bands or spots (e.g., 2 to 7 µL) onto the TLC plate using a suitable applicator.[3]

-

Development: Develop the plate in the saturated chamber until the mobile phase front has migrated a sufficient distance up the plate.

-

Drying: After development, dry the plate in a stream of warm air.

5. Densitometric Analysis

-

Detection Wavelength: Scan the dried plates densitometrically at 272 nm for propyphenazone.[7] Other reported wavelengths include 220 nm and 265 nm.[3][4][5]

-

Scanning Mode: Absorbance/reflectance.

-

Calibration Curve: Construct a calibration curve by plotting the peak area against the corresponding concentration of the propyphenazone standards.

-

Quantification: Determine the concentration of propyphenazone in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize the quantitative data for the TLC-densitometric determination of propyphenazone based on published methods.

Table 1: Method Validation Parameters for Propyphenazone Quantification

| Parameter | Result | Reference |

| Linearity Range | 0.8 - 4.0 µ g/spot | [6] |

| Linearity Range | 5 - 30 µ g/spot | [4] |

| Limit of Detection (LOD) | 0.024 µ g/spot | [8] |

| Limit of Quantification (LOQ) | 0.096 µ g/spot | [2] |

| Intraday Precision (%RSD) | 0.68 - 1.10% | [2][6] |

| Interday Precision (%RSD) | 0.53 - 1.26% | [2][6] |

| Average Recovery | 98.4 - 99.0% | [2][6] |

| Rf Value | ~0.60 | [6] |

Visualizations

Experimental Workflow for TLC-Densitometric Quantification of Propyphenazone

Caption: Workflow for propyphenazone analysis by TLC-densitometry.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

Separation of Propyphenazone from Mixtures by Liquid Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of propyphenazone from various mixtures, primarily in pharmaceutical formulations, using liquid chromatography. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) techniques.

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is frequently formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine to enhance its therapeutic effects.[1] Accurate and reliable analytical methods are crucial for the quality control of these pharmaceutical products, ensuring the identity, purity, and potency of propyphenazone. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of propyphenazone in these complex matrices.[2][3][4]

This application note details validated reversed-phase HPLC (RP-HPLC) methods for the simultaneous determination of propyphenazone, often in the presence of paracetamol and caffeine.

Data Presentation: Chromatographic Parameters and Performance

The following tables summarize the quantitative data and chromatographic conditions from various validated HPLC methods for the separation of propyphenazone.

Table 1: HPLC Method Parameters for the Separation of Propyphenazone and Other APIs

| Parameter | Method 1[5][6] | Method 2[7] | Method 3[8][9] | Method 4[1] | Method 5[10] |

| Chromatographic Mode | Isocratic RP-HPLC | Isocratic RP-HPLC | Gradient RP-HPLC | Gradient RP-HPLC | Isocratic RP-HPLC |

| Stationary Phase | Shimadzu C18 (250 x 4.6 mm, 5 µm) | Gracesmart C18 (250 x 4.6 mm, 5 µm) | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) | Luna 5u C18 (100 x 4.6 mm, 5 µm) | Not Specified |

| Mobile Phase | Methanol: 20mM Phosphate Buffer (pH 2.5) (60:40, v/v) | Water (pH 3.0 with o-phosphoric acid): 2-propanol (80:20, v/v) | Acetonitrile, Methanol, and Water (gradient) | 0.05 M NaH2PO4 (pH 3.0): Acetonitrile (gradient) | Not Specified |

| Flow Rate | 1.2 mL/min | 1.5 mL/min | Gradient | 1.5 mL/min | Not Specified |

| Detection Wavelength | 272 nm | 210 nm | 220 nm | 275 nm (for Propyphenazone & Caffeine) | Not Specified |

| Injection Volume | Not Specified | 20 µL | 20 µL | 20 µL | Not Specified |

| Column Temperature | Not Specified | Not Specified | Room Temperature | 25°C | Not Specified |

Table 2: Performance Data for Propyphenazone Quantification

| Parameter | Method 1[5][6] | Method 2[7] | Method 3[8][9] | Method 4[1] | Method 5[10] |

| Retention Time (min) | 7.5 | 11.22 | 12.858 | Not Specified | Not Specified |

| Linearity Range (µg/mL) | Not Specified | 1.5 - 45 | 20 - 400 | 24.8 - 75.0 | Not Specified |

| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified | Not Specified | 1.00 |

| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | 0.10 |

| Accuracy (% Recovery) | 98 - 102 | Not Specified | Not Specified | Not Specified | 98.59 |

| Precision (% RSD) | < 2.0 | Not Specified | Not Specified | Not Specified | 0.6 |

Experimental Protocols

The following are detailed protocols for the separation of propyphenazone from mixtures containing paracetamol and caffeine using RP-HPLC.

Protocol 1: Isocratic RP-HPLC Method[5][6]

This protocol is suitable for the simultaneous estimation of paracetamol, caffeine, and propyphenazone in pharmaceutical formulations.

3.1.1. Materials and Reagents

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Reference standards of Propyphenazone, Paracetamol, and Caffeine

-

Sample containing Propyphenazone (e.g., tablets)

3.1.2. Chromatographic Conditions

-

Column: Shimadzu C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol and 20mM Phosphate Buffer (pH 2.5, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.2 mL/min

-

Detection: UV at 272 nm

-

Injection Volume: 20 µL (typical, can be optimized)

-

Column Temperature: Ambient

3.1.3. Preparation of Solutions

-

Phosphate Buffer (20mM, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase: Mix methanol and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mixture by sonication for 15 minutes.

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of propyphenazone, paracetamol, and caffeine reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a specific amount of the active ingredients into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.4. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram to determine the retention times. The expected retention times are approximately 2.6 min for paracetamol, 3.0 min for caffeine, and 7.5 min for propyphenazone.[5][6]

-

Inject the sample solution and record the chromatogram.

-

Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

-

Calculate the amount of propyphenazone in the sample by comparing the peak area with that of the standard.

Protocol 2: Gradient RP-HPLC Method[8][9]